molecular formula C8H8N2O B055727 Pyrazolo[1,5-a]pyridin-3-ylmethanol CAS No. 117782-76-0

Pyrazolo[1,5-a]pyridin-3-ylmethanol

Cat. No. B055727
M. Wt: 148.16 g/mol
InChI Key: FYFIBJJWPQYJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound with the CAS Number: 117782-76-0 . It has a molecular weight of 148.16 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to Pyrazolo[1,5-a]pyridin-3-ylmethanol, has been reported . The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-a]pyridin-3-ylmethanol is 1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrazolo[1,5-a]pyridin-3-ylmethanol are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized via a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a solid . It has a molecular weight of 148.16 .

Scientific Research Applications

  • Design, Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

    • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .
    • Methods of Application : The study involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .
    • Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

    • Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : The review provides a comprehensive overview of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines .
  • Pyrazolo[1,5-a]pyridin-3-ylmethanol in Chemical Synthesis

    • Summary of Application : Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound used in the synthesis of various pharmaceuticals .
    • Methods of Application : The specific methods of application can vary depending on the desired end product. The compound is typically used as a building block in the synthesis of more complex molecules .
    • Results : The results can vary widely depending on the specific synthesis process and the desired end product .
  • Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

    • Summary of Application : This study presents a method for the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are pharmacologically active compounds .
    • Methods of Application : The study involved the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .
    • Results : The method provided a concise access to the desired compounds .
  • Pyrazolo[1,5-a]pyridin-3-ylmethanol in Chemical Synthesis

    • Summary of Application : Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound used in the synthesis of various pharmaceuticals .
    • Methods of Application : The specific methods of application can vary depending on the desired end product. The compound is typically used as a building block in the synthesis of more complex molecules .
    • Results : The results can vary widely depending on the specific synthesis process and the desired end product .
  • Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

    • Summary of Application : This study presents a method for the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are pharmacologically active compounds .
    • Methods of Application : The study involved the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .
    • Results : The method provided a concise access to the desired compounds .

Safety And Hazards

Specific safety and hazard information for Pyrazolo[1,5-a]pyridin-3-ylmethanol is not available in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIBJJWPQYJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556381
Record name (Pyrazolo[1,5-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-ylmethanol

CAS RN

117782-76-0
Record name (Pyrazolo[1,5-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate (1) (400 mg, 2.10 mmol) in THF (4 mL) was added LiAlH4 (159 mg, 4.20 mmol) at room temperature for 1 h. The reaction mixture was concentrated and 10 mL sat. aq. NaHCO3 was added, extracted with EA (3×10 mL). The organic phase was dried with anhydrous Na2SO4, filtered and concentrated. The residue was purified by Prep-TLC TLC using PE/EtOAc=2/1 to give title compound as oil.
Name
methyl pyrazolo[1,5-a]pyridine-3-carboxylate carbamate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.